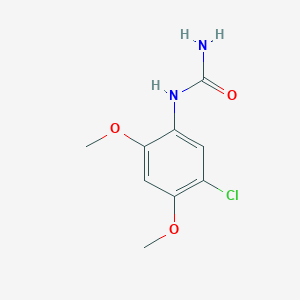

(5-Chloro-2,4-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

(5-chloro-2,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-14-7-4-8(15-2)6(3-5(7)10)12-9(11)13/h3-4H,1-2H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJNXTCONYZHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)N)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of (5-Chloro-2,4-dimethoxyphenyl)urea

A retrosynthetic analysis of this compound reveals the most logical bond disconnections and precursor molecules. The primary disconnection breaks the urea (B33335) linkage, leading to two key synthons: the 5-Chloro-2,4-dimethoxyphenylamine synthon and an isocyanate or its equivalent. This approach simplifies the complex target molecule into more readily available or synthesizable starting materials. nih.gov

The analysis suggests that the most direct synthetic route would involve the reaction of 5-Chloro-2,4-dimethoxyaniline (B146435) with a suitable isocyanate. Alternatively, the urea functionality can be constructed through a multicomponent reaction, combining the aniline (B41778), a source of the carbonyl group, and ammonia (B1221849) or an amine equivalent in a one-pot process.

Precursors and Intermediate Synthesis for the 5-Chloro-2,4-dimethoxyphenyl Moiety

The synthesis of the target urea is heavily reliant on the successful preparation of its key precursors, namely 5-Chloro-2,4-dimethoxyaniline and the corresponding isocyanate.

Preparation of 5-Chloro-2,4-dimethoxyaniline

5-Chloro-2,4-dimethoxyaniline is a crucial intermediate in the synthesis of the title compound. biosynth.combdmaee.net It is a solid crystalline substance with a molecular weight of 187.62 g/mol . biosynth.com The preparation of this aniline derivative can be achieved through various synthetic routes. One common method involves the nitration of a substituted dichlorobenzene, followed by methoxylation and subsequent reduction of the nitro group to an amine.

A specific method for a related compound, 4-chloro-2,5-dimethoxyaniline, involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. google.com This reduction is carried out using hydrogen gas in the presence of a supported nickel catalyst on a TiO2-Al2O3 composite carrier, with ethanol (B145695) as the solvent and hydrazine (B178648) hydrate (B1144303) as the reducing agent. google.com This process is conducted at an elevated temperature and pressure and offers high yields. google.com A similar strategy can be envisioned for the synthesis of 5-Chloro-2,4-dimethoxyaniline, starting from the appropriate dichlorodimethoxybenzene isomer.

Another approach involves the use of 2,4-dimethoxyaniline (B45885) as a starting material, which can then undergo electrophilic chlorination. researchgate.net

Synthesis of Related Isocyanate Precursors

The isocyanate precursor, 5-Chloro-2,4-dimethoxyphenyl isocyanate, is another key component in the direct synthesis of this compound. scbt.com This compound has a molecular weight of 213.62 g/mol . scbt.com

The synthesis of aryl isocyanates is commonly achieved through the reaction of the corresponding arylamine with phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.org For instance, the synthesis of 3,5-dimethoxyphenyl isocyanate involves the dropwise addition of a toluene (B28343) solution of 3,5-dimethoxyaniline (B133145) to a toluene solution of phosgene at a controlled temperature. prepchem.com The reaction mixture is then refluxed, and the solvent is removed to yield the isocyanate. prepchem.com A similar phosgenation reaction of 5-Chloro-2,4-dimethoxyaniline would be a viable route to obtain 5-Chloro-2,4-dimethoxyphenyl isocyanate.

Direct Synthetic Routes to this compound

The final assembly of this compound can be accomplished through direct synthetic methods, including the reaction of the aniline with an isocyanate or through one-pot multicomponent reactions.

Reaction of 5-Chloro-2,4-dimethoxyaniline with Isocyanates

A straightforward and widely used method for the synthesis of substituted ureas is the reaction of an aniline with an isocyanate. asianpubs.org In the context of the title compound, this would involve the reaction of 5-Chloro-2,4-dimethoxyaniline with an appropriate isocyanate, such as an aryl isocyanate, in an inert solvent. asianpubs.org The reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate is a known method for synthesizing N-(phenylcarbamoyl)-3-pyridinesulfonamides. google.com

A patent describes the formation of N-(5-chloro-2,4-dimethoxyphenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea by reacting 5-Chloro-2,4-dimethoxyaniline with the corresponding isocyanate. scispace.com

Catalyst-Mediated Urea Bond Formation

The formation of the urea linkage in this compound and related structures is often facilitated by catalysts to enhance efficiency and yield. One approach involves the reaction of an appropriate isocyanate, such as 5-chloro-2,4-dimethoxyphenyl isocyanate, with an amine. google.com While direct reactions are possible, various catalysts can promote this transformation under milder conditions.

Another strategy is the coupling of amides and amines, which can be mediated by reagents like hypervalent iodine compounds, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)2), circumventing the need for metal catalysts. mdpi.com This method is notable for its mild reaction conditions and broad applicability to various amines and amides. mdpi.comresearchgate.net For instance, the synthesis of unsymmetrical ureas has been successfully achieved by coupling primary benzamides with a range of primary and secondary amines in the presence of PhI(OAc)2 and a base like potassium phosphate (B84403) (K3PO4). mdpi.com

Ruthenium-based catalysts have also been explored for the hydrogenation of urea derivatives, which can lead to the formation of N-monomethylamines. rsc.orgrsc.org This process involves a sequential reaction where the urea derivative may undergo catalytic pyrolysis to an isocyanate, followed by hydrogenation. rsc.org The choice of catalyst and additives can significantly influence the reaction's selectivity. rsc.orgrsc.org

Optimization of Synthetic Conditions and Yield

The efficiency and outcome of synthesizing this compound are highly dependent on the careful optimization of several reaction parameters.

The choice of solvent plays a critical role in the synthesis of urea derivatives. In the PhI(OAc)2-mediated synthesis of unsymmetrical ureas, a comparison of various solvents indicated that 1,2-dichloroethane (B1671644) (DCE) provided the highest yields, whereas methanol (B129727) (MeOH) and other tested solvents resulted in lower conversions. mdpi.com Similarly, in the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline from an intermediate urea, solvents such as ethylene (B1197577) dichloride, trichloromethane, toluene, and benzene (B151609) have been utilized. google.com For multicomponent reactions to form other complex heterocyclic structures, solvents like ethanol, water, and acetic acid are often employed, with the choice impacting reaction time and yield. nih.gov The use of methanol as a solvent has been noted for providing high yields in the synthesis of 4H-pyran derivatives. growingscience.com

| Reaction Type | Solvent | Observation | Reference |

|---|---|---|---|

| PhI(OAc)2-mediated urea synthesis | 1,2-Dichloroethane (DCE) | Highest yields | mdpi.com |

| PhI(OAc)2-mediated urea synthesis | Methanol (MeOH) | Lower conversion | mdpi.com |

| Urea reaction for quinazoline (B50416) synthesis | Ethylene dichloride, Toluene | Effective solvents | google.com |

| 4H-pyran synthesis | Methanol | High yields | growingscience.com |

Temperature and pressure are crucial variables in the synthesis of this compound and related compounds. For combinatorial processes creating urea libraries, reaction temperatures can range from the solvent's freezing point to its boiling point, typically between -10°C and +60°C. google.com In specific urea reactions for preparing intermediates, the temperature can range from -10°C to 100°C. google.com

In the context of catalytic hydrogenation of urea derivatives, temperature plays a significant role in product selectivity. For example, increasing the reaction temperature to 160°C in one study led to a high yield of 4-chloro-N-methylaniline while minimizing byproducts. rsc.org Conversely, lowering the hydrogen pressure in the same study decreased the selectivity for the desired N-monomethylamine. rsc.org The optimization of reaction parameters like temperature and pressure is also critical in microchannel reactors for the synthesis of fine chemicals, where high pressure and temperature can significantly increase reaction efficiency. tandfonline.com

The selection of an appropriate catalyst and its optimal loading are paramount for achieving high efficiency in urea synthesis. In the PhI(OAc)2-mediated synthesis, this reagent acts as a coupling mediator rather than a traditional catalyst. mdpi.comresearchgate.net For catalytic hydrogenation of urea derivatives, ruthenium-based catalysts like (PPh3)3RuCl2 have been used. rsc.org The selectivity of these reactions can be finely tuned by adjusting the amount and type of additives, such as potassium tert-butoxide (KOtBu). rsc.orgrsc.orgresearchgate.net Studies have shown that varying the KOtBu loading can switch the reaction outcome between producing N-formamides and N-monomethylamines. rsc.orgrsc.org

In other catalytic systems, such as the synthesis of 4H-pyrans, the amount of catalyst is optimized to achieve the best yield in the shortest time. For instance, using 0.15g of a snail shell catalyst in methanol was found to be optimal. growingscience.com The choice of catalyst can also be critical, with some studies showing that certain catalysts may be deactivated by reactants like thiourea (B124793). acs.org

| Catalyst System | Additive/Loading | Effect | Reference |

|---|---|---|---|

| (PPh3)3RuCl2 / triphos | KOtBu (2 mol%) | Favors N-formamide formation | rsc.org |

| (PPh3)3RuCl2 / triphos | KOtBu (1.5 mol%) | Switches selectivity to N-methylated amine | rsc.org |

| (PPh3)3RuCl2 / triphos | NaHBEt3 or NaOH | Achieves high yields of 4-chloro-N-methylaniline | rsc.org |

Understanding the reaction kinetics and mechanistic pathways is essential for controlling the synthesis of this compound. In catalyst-free settings, some reactions can proceed at room temperature, though they may be slow. rsc.org The kinetics can be influenced by factors such as reaction temperature; for instance, a reaction that is slow at room temperature may proceed faster under reflux conditions. acs.org

Mechanistically, the synthesis of ureas from amides and amines using PhI(OAc)2 is thought to proceed through an isocyanate intermediate. mdpi.com In the catalytic hydrogenation of urea derivatives, a possible pathway involves the initial pyrolysis of the urea to form an isocyanate, which is then sequentially hydrogenated to a formamide (B127407) and finally to a methylamine. rsc.org The acid-base environment of the reaction, controlled by additives, can direct the fate of key intermediates, such as a hemiaminal, thereby determining the final product distribution. rsc.orgrsc.org The study of reaction kinetics can also reveal how to adjust parameters like temperature to alter the proportion of products. rsc.org

Functionalization and Derivatization of this compound

The this compound scaffold can be further modified to create a variety of derivatives with potentially new properties. This can be achieved by reacting the parent urea with different chemical reagents. For example, derivatization can occur at the urea's nitrogen atoms or at other positions on the phenyl ring if suitable functional groups are present.

One common strategy for creating derivatives is to start with a functionalized intermediate. For instance, 5-chloro-2,4-dimethoxyaniline can be a precursor to this compound. google.comgoogle.com This aniline itself can be synthesized and then used in subsequent reactions to build the urea structure.

The urea moiety itself is a versatile functional group for creating derivatives. For example, 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea is a known derivative where a methylisoxazolyl group is attached to one of the urea nitrogens. nih.gov The synthesis of such derivatives often involves reacting the appropriately substituted aniline with an isocyanate or using coupling agents to form the urea bond with another amine. The concept of intermediate derivatization is a powerful tool in chemical synthesis, allowing for the systematic diversification of a core structure to explore a wider chemical space. researchgate.net

Modification of the Urea Linkage

The urea functional group is a primary site for chemical modification, allowing for the introduction of diverse substituents to modulate the molecule's properties. nih.gov A key strategy involves the reaction of the parent urea with various reagents to form new derivatives. For instance, N,N'-diarylureas can be synthesized, though their self-association properties and solubility can be influenced by the nature of the aliphatic moieties on the urea nitrogens. nih.gov

One common transformation is hydrolysis, which can occur under acidic or basic conditions to break down the urea linkage. evitachem.com Furthermore, the urea moiety can be engaged in the formation of intramolecular hydrogen bonds, a strategy used to enhance properties like permeability and solubility by creating a transient ring-like structure. nih.gov The modification of the urea linkage has been shown to be a critical factor in the biological activity of resulting compounds, making it a key strategy in the discovery of new drug candidates. nih.gov

Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS), a characteristic reaction of benzene and its derivatives. numberanalytics.com This process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. numberanalytics.com The existing substituents on the ring—a chloro group and two methoxy (B1213986) groups—dictate the position of further substitution.

The general mechanism for EAS proceeds in two main steps:

Attack by the electrophile: The aromatic ring's π-electrons act as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com

The activating and deactivating nature of the existing groups on the phenyl ring influences the rate and regioselectivity of the reaction. Methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho, para-directing. Given the positions of the existing substituents (chloro at C5, methoxy at C2 and C4), the potential sites for further substitution are sterically and electronically influenced.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. numberanalytics.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. numberanalytics.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively. numberanalytics.com

The precise conditions and outcomes of these reactions on this compound would depend on the specific reagents and catalysts employed.

Synthesis of Diverse Analogs (e.g., thioureas, heterocyclic urea derivatives)

The core structure of this compound can be altered to generate a wide array of analogs, including thioureas and heterocyclic derivatives, which often exhibit distinct biological activities.

Thiourea Analogs: The conversion of a urea to a thiourea involves replacing the carbonyl oxygen with a sulfur atom. This transformation significantly alters the electronic and steric properties of the molecule. A general method for synthesizing thioureas involves the reaction of an amine with an isothiocyanate. scirp.org For example, various substituted phenyl thioureas can be prepared by reacting the corresponding amine with different aryl isothiocyanates. scirp.org The synthesis of thiourea derivatives of similar structures has been reported, often leading to compounds with interesting biological profiles. tandfonline.comnih.gov

Heterocyclic Urea Derivatives: Incorporating heterocyclic rings into the urea structure is a common strategy in medicinal chemistry to explore new chemical space and biological interactions. researchgate.net For example, 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea is a known derivative where one of the urea nitrogens is attached to a methylisoxazole ring. nih.govnih.gov The synthesis of such compounds can be achieved by reacting (5-Chloro-2,4-dimethoxyphenyl) isocyanate with the appropriate heterocyclic amine. google.com Another approach involves the cyclization of urea or thiourea derivatives with suitable reagents to form heterocyclic systems like 1,2,4-triazoles or 4-thiazolidinones. jrespharm.comrsc.org

Table 1: Examples of Synthesized Analogs and Derivatives

| Analog Type | General Synthetic Approach | Potential Starting Materials | Resulting Structure |

|---|---|---|---|

| Thiourea | Reaction of an amine with an isothiocyanate | 5-Chloro-2,4-dimethoxyaniline and an appropriate isothiocyanate | (5-Chloro-2,4-dimethoxyphenyl)thiourea |

| Heterocyclic Urea (Isoxazole) | Reaction of an isocyanate with a heterocyclic amine | (5-Chloro-2,4-dimethoxyphenyl) isocyanate and 3-amino-5-methylisoxazole | 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea |

| Heterocyclic Urea (Triazole) | Cyclization of a substituted guanidine (B92328) derivative | Precursors derived from (5-Chloro-2,4-dimethoxyphenyl)amine | Triazole-containing urea derivative |

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold. wikipedia.org This approach is particularly well-suited for exploring the structure-activity relationships of molecules like this compound.

Solid-Phase Synthesis: A cornerstone of combinatorial chemistry is solid-phase synthesis, where molecules are built on a solid support, such as resin beads. wikipedia.orgmuni.cz This technique simplifies purification, as excess reagents and byproducts can be washed away after each reaction step. For the synthesis of a urea library, a starting amine could be anchored to the resin, followed by reaction with a diverse set of isocyanates. google.com

Split-and-Mix Synthesis: The "split-and-mix" or "split-and-pool" method allows for the exponential generation of a vast number of compounds. wikipedia.org In this process, the solid support is divided into multiple portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This leads to a library where each bead, in theory, carries a single, unique compound.

A patent describes a scavenger-assisted combinatorial process for preparing libraries of urea and thiourea compounds, which could be applied to generate analogs of this compound. google.com This method involves reacting various isocyanates, including 5-chloro-2,4-dimethoxyphenyl isocyanate, with a library of amines. google.com

Table 2: Combinatorial Synthesis Strategy

| Step | Description | Example Reagents for this compound Library |

|---|---|---|

| 1. Scaffolding | Anchor a core molecule to a solid support. | Attach 5-Chloro-2,4-dimethoxyaniline to a resin. |

| 2. Diversification (Split-and-Mix) | Split the resin into portions and react each with a different building block. | React separate portions with a library of diverse isocyanates or isothiocyanates. |

| 3. Cleavage | Release the final compounds from the solid support. | Use a suitable cleavage agent to obtain the library of urea/thiourea analogs in solution. |

| 4. Screening | Test the library of compounds for desired properties. | High-throughput screening for biological activity. |

These combinatorial strategies enable the efficient exploration of chemical diversity around the this compound core, facilitating the discovery of new molecules with optimized characteristics. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of (5-Chloro-2,4-dimethoxyphenyl)urea.

The conformation of this compound in solution can be thoroughly investigated using multi-dimensional NMR techniques. Two-dimensional NMR (2D-NMR) experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign the proton (¹H) and carbon (¹³C) signals of the molecule.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. nih.govresearchgate.net This technique detects through-space interactions between protons that are close in proximity, typically within 5 Å. By analyzing the NOESY cross-peaks, the preferred orientation of the dimethoxyphenyl ring relative to the urea (B33335) group can be determined. For instance, NOE correlations between the urea N-H protons and the protons on the aromatic ring can define the torsion angle around the N-aryl bond. The relative intensities of these cross-peaks can also provide quantitative distance restraints for molecular modeling. researchgate.net

Table 1: Representative NOESY Correlations for Conformational Analysis of this compound

| Interacting Protons | Expected NOE Intensity | Inferred Proximity | Conformational Insight |

| Urea-NH / H-3 (Aromatic) | Strong | Close | Indicates a specific rotational conformation around the N-aryl bond. |

| Urea-NH / H-6 (Aromatic) | Weak/Absent | Distant | Helps to define the preferred orientation of the phenyl ring. |

| OCH₃ (at C-2) / H-3 (Aromatic) | Strong | Close | Confirms assignment and localizes the methoxy (B1213986) group. |

| OCH₃ (at C-4) / H-3 (Aromatic) | Medium | Close | Provides further constraints on the ring substitution pattern. |

This table is illustrative and represents expected correlations based on the principles of NOESY analysis.

Isotopic labeling, where atoms like ¹³C, ¹⁵N, or ²H (deuterium) are incorporated into the molecule, provides deeper mechanistic insights that are often unattainable with unlabeled compounds. nih.govacs.org For this compound, selective labeling can clarify reaction mechanisms or binding interactions.

For example, labeling the carbonyl carbon with ¹³C allows for precise tracking of this group in metabolic or degradation studies. More significantly, ¹⁵N labeling of one or both nitrogen atoms in the urea moiety enhances the ability to study hydrogen bonding and proton exchange kinetics using ¹H-¹⁵N HSQC experiments. rsc.org Changes in the ¹⁵N chemical shifts upon binding to a biological target, such as a protein, can pinpoint the specific nitrogen atom involved in the interaction. nih.gov Deuterium labeling in the solvent can be used in kinetic studies to determine if proton transfer steps are rate-limiting in reactions involving the urea group. acs.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

In the solid state, substituted ureas are known to form extensive hydrogen bonding networks, which significantly stabilize the crystal lattice. nih.govresearchgate.net For this compound, the urea group provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). These groups can form intermolecular hydrogen bonds, often leading to the formation of well-defined supramolecular structures like chains or sheets. researchgate.netscispace.com The chlorine and methoxy substituents on the phenyl ring can also participate in weaker C-H···O or C-H···Cl interactions, further influencing the crystal packing.

In the context of a co-crystal structure with a biological target, such as a kinase, specific hydrogen bonds between the urea moiety and amino acid residues in the active site are critical for binding affinity. nih.gov

The structural basis for the biological activity of derivatives of this compound has been elucidated through co-crystal structures with their protein targets. A notable example is the co-crystal structure of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea (B10757911) with Checkpoint Kinase 1 (Chk1), a crucial enzyme in cell cycle regulation. nih.govresearchgate.netdrugbank.com

These studies reveal that the (5-Chloro-2,4-dimethoxyphenyl) group sits (B43327) in a specific pocket of the enzyme's ATP-binding site. The urea linker is key to the interaction, forming a bidentate hydrogen bond with the hinge region of the kinase, specifically with the backbone amide and carbonyl groups of key amino acid residues. rasayanjournal.co.in This structural information is invaluable for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors.

Table 2: Crystallographic Data for a Derivative Co-crystallized with Checkpoint Kinase 1 (Chk1)

| Parameter | Value | Reference |

| PDB ID | 2YWP | rasayanjournal.co.in |

| Ligand | 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | rasayanjournal.co.in |

| Resolution | Not specified in abstract | rasayanjournal.co.in |

| Key H-Bond Interactions | Urea moiety with kinase hinge region | nih.govrasayanjournal.co.in |

| Binding Site Location | ATP-binding pocket | nih.govrasayanjournal.co.in |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying its constituent functional groups and the nature of their chemical bonds. The vibrational modes of this molecule are influenced by the interplay between the substituted phenyl ring and the urea moiety.

The FT-IR and Raman spectra of phenylurea and its derivatives have been studied, providing a basis for assigning the vibrational frequencies of the target molecule. orientjchem.orgnih.govresearchgate.net The key functional groups in this compound include the urea group (-NH-CO-NH-), the dimethoxy-substituted phenyl ring, and the chloro-substituent.

Key Vibrational Modes:

N-H Vibrations: The N-H stretching vibrations of the urea group are typically observed in the region of 3200-3400 cm⁻¹. These bands are often broad in the IR spectrum due to hydrogen bonding. acgpubs.org The in-plane bending (scissoring) of the NH₂ group is expected around 1600-1650 cm⁻¹. researchgate.net

C=O (Amide I) Vibration: The C=O stretching vibration of the urea is a strong and characteristic band in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. acgpubs.org Its position can be influenced by hydrogen bonding and electronic effects of the substituents.

C-N Stretching and N-H Bending (Amide II and III): The Amide II band, a mix of N-H in-plane bending and C-N stretching, is expected around 1550-1620 cm⁻¹. The Amide III band, a more complex vibration involving C-N stretching and N-H bending, appears in the 1200-1400 cm⁻¹ region. orientjchem.org

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. orientjchem.org The C=C stretching vibrations within the phenyl ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range. libretexts.org The presence of substituents influences the intensity and position of these bands.

C-O and C-Cl Vibrations: The asymmetric and symmetric stretching vibrations of the C-O-C linkage of the methoxy groups are expected in the regions of 1200-1275 cm⁻¹ and 1000-1100 cm⁻¹, respectively. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Based on the analysis of related compounds, the following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| N-H Stretching | 3200-3400 | FT-IR, Raman |

| Aromatic C-H Stretching | 3000-3100 | FT-IR, Raman |

| C=O Stretching (Amide I) | 1630-1680 | FT-IR |

| N-H Bending (Scissoring) | 1600-1650 | FT-IR |

| Aromatic C=C Stretching | 1450-1600 | FT-IR, Raman |

| C-N Stretching / N-H Bending (Amide II) | 1550-1620 | FT-IR |

| C-O-C Asymmetric Stretching | 1200-1275 | FT-IR, Raman |

| C-O-C Symmetric Stretching | 1000-1100 | FT-IR, Raman |

| C-Cl Stretching | 600-800 | FT-IR, Raman |

This table is a representation of expected values based on spectroscopic data of analogous compounds.

Advanced Mass Spectrometry for Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) would be common methods to generate the molecular ion and its fragments.

The fragmentation of phenylurea derivatives often proceeds via characteristic pathways involving the cleavage of the urea linkage and reactions within the substituted aromatic ring. gre.ac.ukacs.orgresearchgate.net Upon ionization, the molecular ion of this compound (C₉H₁₁ClN₂O₃) would have a nominal mass of 230 g/mol . The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Plausible Fragmentation Pathways:

Cleavage of the Urea Bond: A primary fragmentation pathway for phenylureas involves the cleavage of the N-C bond between the phenyl ring and the urea moiety. This can lead to the formation of two key fragments:

The (5-Chloro-2,4-dimethoxyphenyl)aminyl radical cation or a related ion.

The isocyanic acid (HNCO) radical cation or the loss of neutral HNCO.

Formation of an Isocyanate Fragment: Another common fragmentation involves the rearrangement and cleavage to form the 5-chloro-2,4-dimethoxyphenyl isocyanate radical cation. This is a frequently observed pathway in the mass spectra of phenylurea herbicides. researchgate.net

Fragmentation of the Phenyl Ring: Subsequent fragmentation of the substituted phenyl ring can occur. This includes the loss of a methyl group (-CH₃) from one of the methoxy substituents, followed by the loss of carbon monoxide (-CO). The loss of the chlorine atom is also a possible fragmentation step.

The following table outlines the expected principal fragments and their corresponding mass-to-charge ratios (m/z) for this compound.

| Fragment Ion | Proposed Structure/Formula | Expected m/z |

| Molecular Ion | [C₉H₁₁ClN₂O₃]⁺ | 230/232 |

| Loss of Isocyanic Acid | [C₈H₉ClNO₂]⁺ | 187/189 |

| 5-Chloro-2,4-dimethoxyphenyl isocyanate ion | [C₉H₈ClNO₃]⁺ | 213/215 |

| 5-Chloro-2,4-dimethoxyanilinium ion | [C₈H₁₀ClNO₂]⁺ | 187/189 |

| Loss of Methyl from Molecular Ion | [C₈H₈ClN₂O₃]⁺ | 215/217 |

| Loss of Methoxy from Molecular Ion | [C₈H₈ClN₂O₂]⁺ | 199/201 |

This table presents plausible fragmentation patterns based on the analysis of related phenylurea compounds.

UV-Visible Spectroscopy for Electronic Transitions and Molecular Orbital Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and can be used to analyze its molecular orbital energy levels. The absorption of UV-Vis radiation by this compound is primarily governed by the π-electron system of the substituted benzene (B151609) ring and the carbonyl group of the urea moiety.

Aromatic compounds typically exhibit characteristic absorption bands in the UV region. libretexts.org For substituted benzenes, two main absorption bands are often observed, corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of the substituents on the aromatic ring. cdnsciencepub.com

Primary Absorption Band (E-band): This high-energy transition is typically observed at shorter wavelengths, often below 220 nm.

Secondary Absorption Band (B-band): This band, which often shows fine structure, appears at longer wavelengths, typically in the 250-290 nm range for benzene and its simple derivatives. libretexts.org

The presence of the urea and dimethoxy groups, which are auxochromes (groups with non-bonding electrons), and the chloro group can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands compared to unsubstituted benzene. cdnsciencepub.com The conjugation of the urea's non-bonding electrons with the aromatic π-system extends the chromophore, influencing the energy of the electronic transitions.

The expected UV-Visible absorption maxima for this compound in a non-polar solvent are summarized in the table below.

| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore |

| π→π | ~200-220 | Phenyl Ring (Primary Band) |

| π→π | ~260-290 | Phenyl Ring & Conjugated System (Secondary Band) |

| n→π* | >280 (often weak) | Carbonyl Group (C=O) |

This table provides estimated absorption maxima based on the UV-Visible spectra of analogous aryl-substituted ureas.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight into the electronic transitions. In this compound, the HOMO is expected to have significant contributions from the π-orbitals of the electron-rich dimethoxy-substituted phenyl ring and the nitrogen atoms of the urea. The LUMO is likely to be a π* orbital primarily localized over the aromatic ring and the carbonyl group. The energy difference between the HOMO and LUMO corresponds to the lowest energy π→π* transition observed in the UV-Visible spectrum.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecules. For (5-Chloro-2,4-dimethoxyphenyl)urea, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to predict its geometric and electronic characteristics. researchgate.netacs.org

Geometry Optimization and Conformational Landscapes

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjps.pk For this compound, this process reveals the preferred bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Predicted Geometric Parameters for this compound

Note: The following data is based on typical values from DFT calculations on structurally similar molecules and should be considered illustrative.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (urea) | ~1.25 Å |

| Bond Length | C-N (urea) | ~1.38 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Angle | N-C-N (urea) | ~118° |

| Bond Angle | C-O-C (methoxy) | ~117° |

| Dihedral Angle | Phenyl-N-C-N | Varies with conformation |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential - MESP)

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. sibran.runih.gov A smaller gap suggests higher reactivity. semanticscholar.org For analogous aromatic urea (B33335) compounds, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed over the urea moiety. bohrium.com

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net For this compound, the oxygen atom of the carbonyl group and the chlorine atom are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the urea's amine groups would exhibit positive potential, indicating their role as hydrogen bond donors.

Table 2: Predicted Electronic Properties of this compound

Note: These values are illustrative and based on data from similar compounds.

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. researchgate.nettandfonline.com These theoretical predictions can be compared with experimental data to validate the accuracy of the computational model. acs.orgnih.gov For instance, the calculated vibrational frequencies for the C=O stretching of the urea group and the C-Cl stretching can be correlated with peaks in the experimental IR spectrum. Similarly, calculated 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. Discrepancies between calculated and experimental values are often attributed to the fact that calculations are typically performed for a single molecule in the gas phase, whereas experimental data is often collected from the solid or solution phase where intermolecular interactions are present. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment.

Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide a static picture of the most stable conformations, MD simulations reveal how the molecule explores its conformational landscape over time. diva-portal.org For this compound, MD simulations would illustrate the dynamic rotation around the C-N bonds of the urea linker and the bonds connecting the methoxy (B1213986) groups to the phenyl ring. This flexibility is crucial for its ability to adapt its shape to fit into a binding site.

Ligand-Protein Interaction Dynamics (if applicable to in silico studies)

MD simulations of such ligand-protein complexes can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating these interactions. nih.gov These simulations can show how the ligand's conformational flexibility allows it to adapt to the binding pocket and can help to elucidate the mechanism of action at a molecular level. nih.gov For a molecule like this compound, key interactions would likely involve hydrogen bonds from the urea group's NH donors to acceptor groups on the protein, and hydrophobic interactions involving the chloro-dimethoxyphenyl moiety. sci-hub.se

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands to the binding site of a protein receptor.

Derivatives of this compound have been the subject of numerous molecular docking studies to assess their interactions with key therapeutic targets.

Checkpoint Kinase 1 (Chk1): Chk1 is a critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. rasayanjournal.co.insci-hub.se Docking studies have been performed on Chk1 inhibitors incorporating the this compound scaffold. For instance, the compound 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea (B10757911) was used as a standard ligand in docking simulations to predict the anticancer activity of novel N-phenylurea derivatives. rasayanjournal.co.inresearchgate.net These in silico tests utilize programs like AutoDock to investigate the interaction between the ligand and the receptor's active site, predicting the binding energy and conformation. rasayanjournal.co.inresearchgate.netresearchgate.net The goal is to identify compounds that can selectively inhibit Chk1, thereby increasing DNA damage in cancer cells and enhancing the efficacy of chemotherapy or radiotherapy. rasayanjournal.co.insci-hub.se

Alpha-7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChR): The α7 nAChR is a ligand-gated ion channel involved in cognitive processes, making it a target for treating neurological disorders like Alzheimer's disease and schizophrenia. nih.govresearchgate.net The compound 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-isoxazol-3-yl)-urea , also known as PNU-120596, is a well-characterized Type II positive allosteric modulator (PAM) of the α7 nAChR. researchgate.nettandfonline.comnih.gov Molecular docking simulations have been instrumental in understanding how PNU-120596 and other PAMs interact with the receptor. researchgate.nettandfonline.com These studies have used homology models of the human α7 nAChR to identify potential binding sites. tandfonline.com Docking results indicate that Type II PAMs like PNU-120596 bind to an intrasubunit site within the transmembrane domain (TMD) of the receptor. researchgate.nettandfonline.com This binding is thought to stabilize the open state of the channel, potentiating the response to agonists like acetylcholine. nih.govnih.gov

| Derivative Compound | Target | Docking Software/Method | Key Finding | Citations |

|---|---|---|---|---|

| 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | Checkpoint Kinase 1 (Chk1) | AutoDock 4.2 | Used as a standard ligand to predict cytotoxic activity of new derivatives. Docking score of -6.85. | rasayanjournal.co.inresearchgate.net |

| 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-isoxazol-3-yl)urea (PNU-120596) | α7 Nicotinic Acetylcholine Receptor | Not specified | Binds to an intrasubunit site in the transmembrane domain (TMD), acting as a Type II PAM. | researchgate.nettandfonline.com |

| Thiophenecarboxamide ureas | Checkpoint Kinase 1 (Chk1) | Not specified | A structure-based approach using crystal structures to target the ribose binding pocket. | sci-hub.se |

| Pyranopyrazole derivatives | Checkpoint Kinase 1 (Chk1) | Glide 5.0 | Virtual screening identified hits that interact with crucial residues in the ATP-binding site. | researchgate.net |

A primary outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand.

Checkpoint Kinase 1 (Chk1): For Chk1 inhibitors, docking studies reveal crucial interactions within the ATP-binding pocket. While specific residues interacting with the this compound moiety are not detailed in the provided results, general studies on urea-based Chk1 inhibitors highlight the importance of hydrogen bonds with hinge region residues like Cys87 and interactions with residues such as Glu91 and Leu15 . researchgate.net For other inhibitor classes, like 2-arylbenzimidazoles, key hydrogen bonding interactions with residues such as Met90 have been identified through modeling. acs.org These interactions are critical for the competitive inhibition of ATP binding. acs.org

Alpha-7 Nicotinic Acetylcholine Receptors (α7 nAChR): In the case of PNU-120596 binding to the α7 nAChR, the interactions occur in a transmembrane allosteric site. While the specific residues were not listed in the initial search results, studies propose that the binding of PNU-120596 creates a network of long-range allosteric interactions that involve several key residues in the gating interface and transmembrane region. nih.gov This network is believed to stabilize the receptor in an active conformation without altering the agonist-binding site directly. nih.gov The urea moiety common in many allosteric modulators is often involved in forming hydrogen bonds that anchor the ligand within its binding pocket. sci-hub.se High-resolution cryo-electron microscopy structures have confirmed that PNU-120596 binds to a transmembrane site, with specific interactions involving multiple subunits of the homopentameric receptor. rcsb.orgrcsb.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are powerful tools in drug design for screening new chemical entities and optimizing lead compounds. tandfonline.com For urea derivatives, including those with structures related to this compound, QSAR models have been developed to predict various biological activities.

These models are built using a "training set" of compounds with known activities (e.g., IC50 values) and then validated using a "test set" to assess their predictive power. researchgate.netanalis.com.my The ultimate goal is to create a statistically robust equation that can accurately predict the activity of new, unsynthesized compounds based solely on their molecular structure. tandfonline.com For example, QSAR studies on benzyl (B1604629) urea derivatives have been used to design and screen for compounds with potential anti-proliferative activity against various cancer cell lines, such as T-cell leukemia (Jurkat J6), myelogenous leukemia (K562), and breast cancer (MCF-7). tandfonline.com Similarly, models have been developed for (thio)urea derivatives to predict their cytotoxicity against cell lines like HepG2 (liver cancer) and MOLT-3 (leukemia). researchgate.net These predictive models are crucial for prioritizing synthetic efforts and identifying promising candidates for further pre-clinical evaluation. tandfonline.comrsc.org

The development of a QSAR model involves two key components: molecular descriptors and statistical methods.

Molecular Descriptors: These are numerical values that characterize the properties of a molecule. They can be categorized as:

1D: Constitutional descriptors (e.g., molecular weight, atom counts).

2D: Topological descriptors (e.g., connectivity indices that describe the branching of the molecular skeleton). researchgate.net

3D: Geometric descriptors (e.g., molecular surface area, volume).

Physicochemical: Properties like logP (lipophilicity), molar refractivity, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.netresearchgate.net

In studies of urea derivatives, a wide range of descriptors are calculated using software like Dragon. researchgate.netnih.gov Important descriptors identified in various models include quantum chemical parameters like the x-component of the molecular dipole moment (dx) and the HOMO-LUMO energy gap (Δ), as well as topological indices. researchgate.net

Statistical Methods: These methods are used to derive the mathematical equation linking the descriptors to the biological activity. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation between the activity and several descriptors. tandfonline.comanalis.com.my

Partial Least Squares (PLS): A method similar to MLR, but more suitable when descriptors are inter-correlated. analis.com.my

k-Nearest Neighbors (kNN): A non-linear method where the activity of a compound is predicted as the average activity of its 'k' most similar neighbors in the training set. tandfonline.com

To ensure the reliability of the QSAR models, various statistical validation techniques are employed, including leave-one-out cross-validation (LOO-CV) and external validation with a test set. researchgate.net The quality of a model is assessed using statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and root mean square error (RMSE). researchgate.netanalis.com.my

| QSAR Study Focus | Statistical Method(s) | Key Descriptor Types | Predicted Activity | Citations |

|---|---|---|---|---|

| Benzyl urea derivatives | MLR, kNN-MFA | Steric, Electropositive | Anti-cancer / Anti-proliferative | tandfonline.com |

| (Thio)urea derivatives | Stepwise MLR | Physicochemical, Quantum-chemical (E HOMO) | Cytotoxicity against cancer cell lines | researchgate.net |

| Carbonyl thiourea (B124793) derivatives | MLR, PLS (with Genetic Algorithm) | Not specified | Anti-amoebic activity | analis.com.my |

| Anticonvulsant compounds | MLR | Quantum-chemical, Topological | Anticonvulsant activity (pED50) | researchgate.net |

Mentioned Compounds

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| This compound | - | Core chemical structure of interest. |

| 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | - | Chk1 inhibitor used as a reference in docking studies. |

| 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-isoxazol-3-yl)-urea | PNU-120596 | Type II positive allosteric modulator of α7 nAChR. |

| Acetylcholine | ACh | Endogenous agonist for nicotinic acetylcholine receptors. |

| 1-(2-methyl-6-arylpyridine-3-yl)-3-phenylurea | - | Example of a urea derivative with anticancer activity. |

| 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethylphenyl)urea | NS-1738 | Type I positive allosteric modulator of α7 nAChR. |

| 5-Flurouracil | - | Reference compound in anti-proliferative assays. |

| Etoposide | - | Reference drug in cytotoxicity studies. |

Exploratory Applications in Research Beyond Clinical Drug Development

Development as Chemical Probes for Biological Pathways

Chemical probes are essential small molecules used to study and manipulate biological systems. The (5-Chloro-2,4-dimethoxyphenyl)urea scaffold is integral to the structure of potent and selective probes, enabling researchers to investigate complex biological pathways.

A prominent application of the this compound structure is in the development of selective ligands for receptor characterization. A key example is the compound N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea , also known as PNU-120596 . nih.govsigmaaldrich.com This molecule is a powerful and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.govresearchgate.net

As a PAM, PNU-120596 does not bind to the same site as the natural agonist, acetylcholine, but to a different, allosteric site on the receptor. sigmaaldrich.com Its binding induces conformational changes in the receptor's extracellular ligand-binding domain, which significantly enhances the receptor's response to an agonist. nih.gov Specifically, it increases the ion flux through the α7-nAChR channel by reducing its rapid rate of desensitization. plos.org This property makes it an invaluable tool for studying the function and pharmacology of α7 nAChRs, which are implicated in neurological conditions like Alzheimer's disease and schizophrenia. nih.govresearchgate.net The high selectivity of PNU-120596 for the α7 subtype over other nAChRs, such as α4β2 and α3β4, allows researchers to isolate and characterize the specific roles of the α7 receptor in complex neuronal circuits. sigmaaldrich.com

Table 1: Profile of PNU-120596 as a Selective Ligand for α7 nAChR

| Property | Description | Reference |

| Compound Name | N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea (PNU-120596) | nih.gov |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | nih.govsigmaaldrich.com |

| Primary Target | α7 nicotinic acetylcholine receptor (α7 nAChR) | nih.govresearchgate.net |

| Effect on Target | Enhances agonist-evoked calcium flux and reduces receptor desensitization. | researchgate.netplos.org |

| Selectivity | Selective for α7 nAChR; no detectable change in currents for α4β2, α3β4, α9α10 nAChRs. | sigmaaldrich.com |

| Research Use | Characterization of α7 nAChR pharmacology and its role in biological pathways. | nih.govplos.org |

The urea (B33335) scaffold, including the this compound motif, is a common feature in molecules designed as enzyme inhibitors. mdpi.comresearchgate.net These inhibitors serve as crucial tools for elucidating enzyme mechanisms, mapping active sites, and understanding metabolic pathways. While direct studies on this compound itself as an enzyme probe are not extensively documented in the provided context, its derivatives are subjects of such research.

For instance, the derivative 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea (B10757911) has been identified as a ligand for Checkpoint Kinase 1 (CHK1), an important enzyme in cell cycle control and DNA damage response. researchgate.net By using molecular docking simulations, researchers can predict how this compound binds to the enzyme's active site, providing insights into the specific interactions that govern inhibition. researchgate.net Such studies are fundamental to understanding the enzyme's mechanism of action and for designing more potent and specific inhibitors. The general class of urea derivatives has been widely explored for its enzyme inhibitory potential against various targets. mdpi.comtubitak.gov.tr

Scaffold for Novel Compound Design and Synthesis (Medicinal Chemistry Context)

In medicinal chemistry, a "scaffold" refers to a core chemical structure that serves as a foundation for developing new compounds. The this compound framework is recognized as a valuable scaffold for creating novel molecules with diverse biological activities. nih.govresearchgate.net

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of compounds to identify "hits" with desired biological activity. nih.govvipergen.com The this compound scaffold is suitable for inclusion in large chemical libraries designed for HTS campaigns. ontosight.ai Its discovery as a privileged structure often stems from such large-scale screening efforts. For example, PNU-120596 was initially discovered through a high-throughput screen of a compound library against an engineered variant of the human α7 nAChR. researchgate.net

The synthesis of a library of compounds based on a common scaffold allows chemists to systematically explore the structure-activity relationship (SAR). By making small, defined chemical changes to the scaffold—for example, by varying the substituents on the phenyl ring or the other side of the urea linkage—researchers can generate a diverse set of molecules. mdpi.com These libraries can then be screened to identify compounds with improved potency, selectivity, or other desirable properties. nih.govnih.gov

Once a hit compound containing the this compound scaffold is identified, medicinal chemists often design and synthesize a series of analogs to optimize its interaction with the biological target. mdpi.comnih.gov This process aims to enhance target engagement, leading to improved efficacy and better pharmacological profiles.

The development of noncanonical agonists for the α7 nAChR provides a clear example. nih.gov Starting with a lead compound, researchers designed and synthesized a series of 4,6-substituted pyrimidine (B1678525) analogues built around a central urea structure to probe the molecular determinants governing agonist activity. nih.gov Similarly, the phenylurea scaffold is central to the design of inhibitors for other targets, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis. nih.gov In these studies, the urea moiety often acts as a key "hinge-binding" element, forming critical hydrogen bonds with the protein target, while the substituted phenyl rings occupy adjacent pockets, allowing for fine-tuning of the binding affinity and selectivity. nih.gov

Table 2: Examples of Scaffolds in Analog Design

| Target | Scaffold Component | Analog Design Strategy | Reference |

| α7 nAChR | Phenylurea | Synthesis of pyrimidine analogues to define molecular determinants for activation and potency. | nih.gov |

| VEGFR-2 | 4-chloro-3-(trifluoromethyl)phenyl urea | Modification of the linker and terminal hetero-aromatic ring to improve inhibitory potency. | nih.gov |

| M. tuberculosis InhA | Thiourea (B124793) and 1,3,4-thiadiazole | Combining two pharmacophores into a single molecular backbone to create novel prototypes. | jst.go.jp |

| Urease | Benzimidazole | Addition of various substituents to the phenyl ring to investigate the effect on inhibitory activity. | nih.gov |

Applications in Materials Science

Beyond biological applications, the urea functional group is a versatile building block in materials science. nih.govacs.org Urea derivatives are used in the synthesis of a variety of materials due to their chemical properties, including their ability to form strong, directional hydrogen bonds, which can influence the structure and properties of the resulting material. researchgate.netacs.org

General applications for urea derivatives in this field include:

Polymers and Resins: Urea is a key component in the production of urea-formaldehyde resins, which are widely used as adhesives and in the manufacturing of particleboard and laminates. Polyureas, another class of polymers derived from isocyanates (which can be generated from ureas), are used in coatings, adhesives, and elastomers due to their durability and flexibility. acs.org

Dyes: The urea functionality is present in some dyes, contributing to their chemical stability and interaction with fabrics. nih.govacs.org

Supramolecular Chemistry: The hydrogen-bonding capabilities of the urea group are exploited in supramolecular chemistry to construct complex, self-assembling architectures. acs.org

While specific applications for this compound in materials science are not widely documented, the general utility of the broader class of urea derivatives suggests potential for its use as a monomer or additive in specialized polymer or materials development where its specific electronic and steric properties could be advantageous. nih.govacs.org

Agrochemical Research (e.g., herbicide, fungicide, strictly non-toxicological focus)

The phenylurea class of chemicals is well-established in the field of agrochemical research, with numerous compounds developed and used as both herbicides and fungicides. researchgate.netherts.ac.uk The specific activity of each compound is determined by the nature and position of substituents on the phenyl ring.

Herbicidal Research

Phenylurea compounds are among the most widely used herbicides for controlling broadleaf and grassy weeds. researchgate.netnih.gov Their primary mode of action, from a non-toxicological perspective, is the inhibition of photosynthesis. researchgate.netnies.go.jpakjournals.com These molecules act at the Photosystem II (PSII) complex in plants, where they bind to the D1 protein. researchgate.netnies.go.jp This binding event blocks the electron transport chain between the primary and secondary quinone acceptors (Q_A and Q_B), interrupting the flow of electrons necessary for photosynthesis. nies.go.jp This disruption ultimately leads to the cessation of growth in susceptible plants. researchgate.net The specificity and efficacy of different phenylurea herbicides depend on their unique chemical structures.

| Compound Name | Chemical Structure | Primary Application/Target | Mechanism of Action |

|---|---|---|---|

| Diuron | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Broad-spectrum control of grassy and broad-leaved weeds in various crops (e.g., sugarcane) and non-crop areas. researchgate.netnies.go.jp | Inhibition of Photosystem II. nies.go.jp |

| Linuron | 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea | Selective control of germinating grass and broad-leaved weeds in crops like carrots, potatoes, and soybeans. | Inhibition of Photosystem II. nih.gov |

| Isoproturon | 3-(4-Isopropylphenyl)-1,1-dimethylurea | Control of annual grasses and broad-leaved weeds, particularly in cereals like wheat and barley. akjournals.comresearchgate.net | Inhibition of Photosystem II. researchgate.net |

| Tebuthiuron | 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | Non-selective control of herbaceous and woody plants in non-crop areas, rangelands, and industrial sites. researchgate.net | Inhibition of Photosystem II. researchgate.net |

Fungicidal Research

Beyond herbicides, certain phenylurea derivatives have been developed as effective fungicides. A prominent example is Pencycuron (B1679227), which is used to control diseases caused by specific fungal pathogens. herts.ac.ukcaymanchem.com The non-toxicological mechanism of action for pencycuron is distinct from the herbicidal phenylureas; it functions as a non-systemic, protective fungicide that works by inhibiting mitosis and cell division within the target fungus. herts.ac.uk Research into the metabolism of pencycuron in sensitive and tolerant fungal strains suggests that the parent compound itself is the active substance and that its efficacy is not primarily dependent on metabolic activation or detoxification by the fungus. jst.go.jp

| Compound Name | Chemical Structure | Primary Fungal Target | Mechanism of Action |

|---|---|---|---|

| Pencycuron | N-[(4-chlorophenyl)methyl]-N-cyclopentyl-N'-phenylurea | Pathogens such as Rhizoctonia solani and Pellicularia spp., which affect crops like potatoes, rice, and cotton. herts.ac.ukresearchgate.net | Inhibition of mitosis and cell division. herts.ac.uk |

Given that this compound belongs to this versatile chemical class, it is a plausible candidate for screening in agrochemical research programs to assess its potential herbicidal or fungicidal activities.

Future Directions and Unaddressed Research Gaps

Exploration of Undiscovered Synthetic Avenues

The synthesis of (5-Chloro-2,4-dimethoxyphenyl)urea derivatives has traditionally relied on established organic chemistry reactions. A common method involves the reaction of an appropriate isocyanate with an amine to form the characteristic urea (B33335) linkage. evitachem.com However, the future of synthesizing these molecules could be significantly enhanced by exploring more innovative and efficient methodologies.

Future research should focus on the development of novel catalytic systems that can facilitate the synthesis with higher yields and greater selectivity. The exploration of greener synthetic routes, minimizing the use of hazardous reagents and solvents, is another critical area. Furthermore, the application of combinatorial chemistry and high-throughput screening techniques could accelerate the discovery of new derivatives with diverse functionalities. By systematically modifying the substituents on the phenyl ring, as has been done for related compounds, a vast chemical space can be explored for novel properties. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of metal-based or organocatalysts specific for urea formation. |

| Green Chemistry | Reduced environmental impact, increased safety. | Use of biodegradable solvents, energy-efficient reaction methods. |

| Combinatorial Synthesis | Rapid generation of a large library of derivatives. | High-throughput screening for desired biological or material properties. |

| Flow Chemistry | Enhanced control over reaction parameters, improved scalability. | Optimization of continuous flow processes for urea synthesis. |

Advanced Mechanistic Studies at Atomic Resolution

Understanding the precise mechanism of action of this compound derivatives at a molecular level is paramount for rational drug design and the development of targeted therapies. Studies on structurally similar compounds, such as PNU-120596, have shown that they can act as positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor. nih.govnih.gov This modulation is achieved by destabilizing the desensitized state of the receptor, thereby increasing the probability of channel opening. nih.gov

However, these insights are often based on electrophysiology and computational modeling. A significant gap exists in our understanding of the dynamic interactions at an atomic resolution. Future research should employ cutting-edge structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to visualize the binding of these compounds to their target proteins. nih.gov Such studies would provide invaluable information on the key amino acid residues involved in the interaction, the conformational changes induced upon binding, and the allosteric communication within the receptor.

Key Research Questions for Mechanistic Studies:

What is the high-resolution structure of this compound derivatives bound to their biological targets?

How do subtle changes in the chemical structure affect the binding affinity and modulatory activity?

What are the precise kinetic and thermodynamic parameters governing the interaction with target proteins?

Can we identify and characterize multiple binding sites or allosteric pockets?

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and materials science. mdpi.comresearchgate.net These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives. ontosight.ai

By training ML models on existing datasets of phenylurea compounds and their biological activities, it is possible to predict the properties of virtual compounds before they are synthesized. mdpi.com This in silico screening can significantly reduce the time and cost associated with experimental research. AI algorithms can also be used to generate novel molecular structures with desired properties, a process known as de novo design. For instance, generative models could propose new derivatives of this compound that are predicted to have enhanced efficacy or improved safety profiles. The integration of AI with automated synthesis platforms could create a closed-loop system for accelerated molecular discovery.

| AI/ML Application | Potential Impact on Research |

| Predictive Modeling | Accurate prediction of biological activity, toxicity, and physicochemical properties. |

| De Novo Design | Generation of novel molecular structures with optimized properties. |

| Virtual Screening | High-throughput screening of large compound libraries to identify promising candidates. |

| Synthesis Planning | AI-powered retrosynthesis to devise efficient synthetic routes for new compounds. |

Potential for Functional Diversification and Novel Applications in Non-Biological Fields

While much of the focus on phenylurea compounds has been in the biological and medicinal context, there is a significant untapped potential for their use in non-biological fields. nih.gov The unique chemical structure of this compound, featuring a halogenated and methoxy-substituted aromatic ring coupled with a urea moiety, makes it an interesting candidate for materials science and environmental applications.

Phenylurea herbicides are known for their persistence in the environment, which is a concern but also indicates their chemical stability. researchgate.netmdpi.com This stability could be harnessed for the development of new polymers or functional materials with tailored properties. The ability of the urea group to form strong hydrogen bonds could be exploited in the design of self-assembling materials or supramolecular structures. Furthermore, the electron-rich aromatic ring could be functionalized to create sensors for detecting specific analytes or to develop new catalytic systems. Research into the biodegradability of these compounds could also lead to the design of more environmentally friendly agrochemicals. mdpi.com

Potential Non-Biological Applications:

Materials Science: Monomers for specialty polymers, components of liquid crystals, or building blocks for metal-organic frameworks.

Environmental Science: Development of more targeted and less persistent herbicides, or as scaffolds for environmental remediation agents.

Sensor Technology: Chemical sensors for the detection of ions or small molecules.

Catalysis: Ligands for transition metal catalysts in organic synthesis.

Q & A

Q. What is the synthetic pathway for (5-Chloro-2,4-dimethoxyphenyl)urea (PNU-120596), and how is its purity validated?

PNU-120596 is synthesized via a multi-step process involving coupling of 5-chloro-2,4-dimethoxyaniline with 5-methylisoxazol-3-yl isocyanate under anhydrous conditions. Key intermediates are purified via column chromatography, and the final product is recrystallized. Purity validation employs HPLC (≥95% purity) and structural confirmation via -NMR and mass spectrometry. Critical parameters include reaction temperature control (0–5°C during coupling) and inert gas purging to prevent oxidation .

Q. How does PNU-120596 modulate α7 nicotinic acetylcholine receptors (nAChRs) at a mechanistic level?

PNU-120596 acts as a Type II positive allosteric modulator (PAM), binding to a site distinct from the orthosteric agonist-binding domain. It stabilizes the receptor’s open state, prolonging channel opening duration by >100-fold and reversing desensitization. This is demonstrated via single-channel electrophysiology, where PNU-120596 increases mean open time from ~0.5 ms (ACh alone) to >50 ms (ACh + PNU-120596) .

Q. What are the primary applications of PNU-120596 in neuropharmacological research?

PNU-120596 is used to study α7 nAChR function in synaptic plasticity, neuroprotection, and disease models (e.g., Alzheimer’s, schizophrenia). It enables detection of endogenous choline-mediated α7 activation at physiological concentrations (10–100 μM), facilitating research into cholinergic signaling in neurodegeneration .

Advanced Research Questions

Q. How can researchers resolve contradictions in α7 nAChR activation data when using PNU-120596 with partial vs. full agonists?

Discrepancies arise from agonist-specific effects on receptor desensitization. For example, PNU-120596 potentiates ACh (full agonist) but may fail with weak partial agonists. To address this, use single-channel recordings to compare open probabilities and burst kinetics across agonists. Calibrate agonist concentrations to EC₅₀ values and validate via concentration-response curves in the presence of PNU-120596 (1–10 μM) .

Q. What experimental designs are optimal for probing PNU-120596’s allosteric binding domain on α7 nAChRs?

Employ cysteine-scanning mutagenesis paired with sulfhydryl-reactive probes. For example, the L119C/W55C α7 mutants show abolished ACh responses after covalent modification but retain PNU-120596-induced reactivation. Use electrophysiology to measure currents pre/post probe application and molecular dynamics simulations to map conformational changes .

Q. How does PNU-120596 interact with amyloid-β (Aβ) peptides in Alzheimer’s disease models?

Aβ₁–₄₂ inhibits α7 nAChRs, but PNU-120596 (1 μM) restores receptor function by competing with Aβ for binding at the N-terminal extracellular domain. Use co-application assays with Aβ (100 nM–1 μM) and PNU-120596, monitoring currents via two-electrode voltage clamping in oocytes or patch-clamp in neuronal cultures .

Q. What methodologies quantify PNU-120596’s impact on α7 nAChR desensitization kinetics?

Rapid agonist application systems (e.g., U-tube or piezo-driven perfusion) combined with whole-cell voltage-clamp recordings. Measure desensitization time constants (τ) for ACh (1 mM) alone (τ ≈ 100 ms) vs. ACh + PNU-120596 (τ > 1 s). Analyze data with exponential fitting algorithms (e.g., Chebyshev) .

Key Considerations for Experimental Design

- Concentration Gradients: Use PNU-120596 at 1–10 μM to avoid off-target effects on other nAChR subtypes .

- Controls: Include DMSO vehicle controls (≤0.1% v/v) to exclude solvent artifacts .

- Data Interpretation: Account for batch-to-batch variability in PNU-120596 purity via independent HPLC validation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.